molecular formula C8H7IN2O B12859202 2-(Aminomethyl)-5-iodobenzo[d]oxazole

2-(Aminomethyl)-5-iodobenzo[d]oxazole

Cat. No.: B12859202
M. Wt: 274.06 g/mol
InChI Key: QIBFDMNTEIKYFN-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-iodobenzo[d]oxazole (CAS 1806425-02-4) is a benzo[d]oxazole derivative offered as a key chemical building block for research and development. The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, recognized for its significant role in numerous pharmacologically active compounds . This scaffold is found in molecules exhibiting a wide range of biological activities, including service as beta-adrenergic receptor antagonists, and demonstrating anti-inflammatory, antimicrobial, and anticonvulsant properties . The 2-aminobenzoxazole core, in particular, has been identified as a viable and promising scaffold in structure-activity relationship (SAR) studies aimed at developing potent inhibitors for biological targets such as the Spns2 transporter . The specific molecular architecture of this compound, featuring both an aminomethyl group and an iodine atom on the benzo[d]oxazole core, makes it a versatile intermediate for further synthetic elaboration. Researchers can utilize this compound in various cross-coupling reactions and as a precursor for the synthesis of more complex molecules in drug discovery campaigns. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

IUPAC Name

(5-iodo-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C8H7IN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2

InChI Key

QIBFDMNTEIKYFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)N=C(O2)CN

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques in Benzo D Oxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial and most fundamental steps in the structural analysis of 2-(Aminomethyl)-5-iodobenzo[d]oxazole. The chemical shifts (δ) observed in these spectra are highly sensitive to the electronic environment of each nucleus, offering a fingerprint of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic protons on the benzo[d]oxazole ring system are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The chemical shifts and splitting patterns of these protons are influenced by the iodine substituent and the fused oxazole (B20620) ring. The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbon atoms of the benzo[d]oxazole ring are expected to resonate in the aromatic region (δ 100-160 ppm). The carbon of the aminomethyl group would appear at a higher field. The presence of the electron-withdrawing iodine atom will influence the chemical shifts of the carbon atoms in its vicinity.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-165.2
C47.8 (d)125.8
C67.7 (dd)130.5
C77.2 (d)112.1
C3a-141.5
C7a-151.0
C5-88.0
CH₂4.2 (s)45.5
NH₂(broad s)-

Note: Predicted chemical shifts are estimates and may vary from experimental values. Coupling constants (J) are not included in this prediction. 'd' denotes a doublet, 'dd' a doublet of doublets, and 's' a singlet.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, COSY would be crucial in establishing the connectivity between the aromatic protons on the benzene (B151609) ring, helping to definitively assign their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. This is instrumental in assigning the carbon signals for the protonated carbons of the aminomethyl group and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for a relatively rigid structure like this, it can provide conformational information and confirm through-space interactions between nearby protons, such as between the aminomethyl protons and the aromatic proton at position 7.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. For this compound, with a molecular formula of C₈H₇IN₂O, the calculated exact mass of the molecular ion [M]⁺ is a key piece of identifying data.

Calculated High-Resolution Mass Spectrometry Data

Ion Formula Calculated Exact Mass (m/z)
[M]⁺C₈H₇IN₂O273.9654
[M+H]⁺C₈H₈IN₂O274.9732

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or other adducts. This method is particularly useful for confirming the molecular weight of this compound due to the presence of the basic amino group, which is readily protonated. Analysis of the fragmentation pattern in the ESI-MS/MS spectrum can further corroborate the proposed structure. Common fragmentation pathways for benzoxazoles may involve cleavage of the oxazole ring or loss of substituents.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include:

N-H stretching: The primary amine (-NH₂) group will typically show two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (-CH₂) group will appear just below 3000 cm⁻¹. vscht.cz

C=N and C=C stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in the aromatic ring are expected in the 1500-1650 cm⁻¹ region.

C-O stretching: The C-O-C stretching of the oxazole ring will likely produce a strong band in the 1000-1300 cm⁻¹ region.

C-I stretching: The carbon-iodine bond will have a characteristic stretching vibration in the fingerprint region, typically below 600 cm⁻¹.

Predicted Infrared (IR) Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
-NH₂N-H Stretch3300-3500
Aromatic C-HC-H Stretch> 3000
Aliphatic C-HC-H Stretch< 3000
C=N / C=CRing Stretch1500-1650
C-O-CAsymmetric Stretch1000-1300
C-IC-I Stretch< 600

X-ray Crystallography for Single-Crystal Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be a critical step in its characterization.

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, from which the positions of the individual atoms can be determined.

While specific crystallographic data for this compound is not publicly available, the analysis of structurally similar compounds, such as iodinated benzoxazole (B165842) derivatives, provides insight into the expected structural features. For illustrative purposes, the crystallographic data for a related compound, 5-Iodo-3-phenyl-2,1-benzoxazole, is presented below to exemplify the type of information obtained from such an analysis nih.gov. It is important to note that the presence of the aminomethyl group at the 2-position in the target compound would likely lead to different crystal packing and intermolecular interactions, particularly hydrogen bonding.

Illustrative Crystallographic Data for a Related Iodinated Benzoxazole Derivative

Parameter Value
Empirical Formula C₁₃H₈INO
Formula Weight 321.10
Crystal System Monoclinic
Space Group P2₁
a (Å) 5.381 (3)
b (Å) 15.225 (7)
c (Å) 13.749 (7)
β (°) 94.92 (3)
Volume (ų) 1122.2 (10)
Z 4
Density (calculated) (g/cm³) 1.901
Absorption Coefficient (mm⁻¹) 2.83

Data is for 5-Iodo-3-phenyl-2,1-benzoxazole and is presented for illustrative purposes nih.gov.

From such data, a detailed three-dimensional model of the molecule can be constructed, revealing the planarity of the benzoxazole ring system and the orientation of the aminomethyl and iodo substituents. Furthermore, the analysis would elucidate intermolecular forces, such as hydrogen bonds involving the amino group and potential halogen bonding involving the iodine atom, which govern the crystal packing arrangement.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental tools in synthetic chemistry for monitoring the progress of reactions, assessing the purity of products, and separating components of a mixture. For this compound, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) would be routinely employed.

Thin-Layer Chromatography is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a suitable mobile phase (a solvent or mixture of solvents).

For the synthesis of this compound, TLC would be used to track the conversion of the starting materials. The polarity of the aminomethyl and iodo substituents would influence the choice of the mobile phase. A typical mobile phase for a compound of this nature might consist of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The separation is based on the differential partitioning of the components between the stationary and mobile phases.

The spots on the TLC plate can be visualized under UV light (due to the aromatic benzoxazole core) or by staining with a suitable reagent, such as ninhydrin for the primary amine or iodine vapor. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system.

Illustrative TLC Data for Reaction Monitoring of this compound Synthesis

Compound Mobile Phase (Hexane:Ethyl Acetate) Rf Value Visualization
Starting Material 1 7:3 0.65 UV Light
Starting Material 2 7:3 0.80 UV Light
This compound 7:3 0.30 UV Light, Ninhydrin

This data is a hypothetical example to illustrate the application of TLC.

High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers significantly higher resolution and sensitivity compared to TLC. For this compound, HPLC would be the method of choice for determining its purity with high accuracy.

A typical HPLC system consists of a high-pressure pump that forces a solvent (the mobile phase) through a column packed with a stationary phase. The sample is injected into the mobile phase stream and is separated based on its interactions with the stationary phase. A detector at the end of the column measures the concentration of the eluted components.

For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with a small amount of an acid (e.g., trifluoroacetic acid) to improve peak shape for the basic amine. The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks.

Illustrative HPLC Parameters for Purity Analysis of this compound

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~ 8.5 min
Purity >98% (by peak area)

This data is a hypothetical example to illustrate the application of HPLC.

By establishing a validated HPLC method, researchers can not only confirm the purity of synthesized batches of this compound but also quantify its concentration in various samples, which is crucial for any subsequent biological or material science applications.

Computational and Theoretical Investigations of Benzo D Oxazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict and interpret the electronic properties of molecules. mdpi.comscilit.commdpi.comrsc.org For benzo[d]oxazole systems, DFT calculations offer a detailed understanding of their fundamental chemical nature.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. rsc.org

In the context of 2-(aminomethyl)-5-iodobenzo[d]oxazole, the distribution of the HOMO and LUMO would be influenced by the electron-donating aminomethyl group and the electron-withdrawing iodine atom. DFT calculations can precisely map the electron density of these orbitals. Generally, in donor-π-acceptor (D–π–A) architectures based on benzoxazole (B165842), the HOMO is localized on the electron-donating part of the molecule, while the LUMO is concentrated on the electron-accepting part. mdpi.comscilit.commdpi.com This separation of FMOs is crucial for understanding charge transfer properties.

Table 1: Representative Frontier Molecular Orbital Energies for a Generic Substituted Benzo[d]oxazole System

OrbitalEnergy (eV)Description
HOMO-6.2Highest Occupied Molecular Orbital; associated with electron donation.
LUMO-1.8Lowest Unoccupied Molecular Orbital; associated with electron acceptance.
HOMO-LUMO Gap4.4Energy difference indicating chemical reactivity and stability.

Note: These are example values and would need to be specifically calculated for this compound.

DFT calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that represent the barrier to a reaction. researchgate.net

For instance, in the synthesis or hydrolysis of benzoxazole derivatives, DFT can model the movement of atoms and the breaking and forming of bonds. researchgate.netrsc.org This allows for the determination of activation energies, which dictate the rate of the reaction. For this compound, theoretical studies could investigate its formation mechanism, such as the cyclization of a precursor, or its reactivity with other molecules by calculating the energy barriers for different potential pathways. researchgate.net

A significant application of DFT is the prediction of spectroscopic data, which serves as a powerful tool for structure verification. cyberleninka.ru By calculating the magnetic shielding around atomic nuclei, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). cyberleninka.ruacs.orgresearchgate.net Similarly, by computing the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. rsc.orgcyberleninka.ru

These theoretical spectra can be compared with experimental data to confirm the synthesized structure of this compound. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or intermolecular interactions. researchgate.net Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption and emission spectra (UV-Vis and fluorescence). mdpi.comresearchgate.netnih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data for a Model Benzoxazole Compound

Spectroscopic ParameterPredicted Value (DFT)Experimental Value
¹H NMR (ppm, specific proton)7.527.48
¹³C NMR (ppm, specific carbon)142.1141.5
IR Frequency (cm⁻¹, C=N stretch)16551650

Note: Data is illustrative for a generic benzoxazole. Specific calculations for the target compound are required.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing the study of molecular motion and conformational flexibility. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule behaves over time. semanticscholar.orgmdpi.com

For this compound, the aminomethyl side chain can rotate, leading to different conformations. MD simulations can explore the conformational landscape, identify the most stable (lowest energy) conformations, and determine the energy barriers between them. beilstein-journals.org Furthermore, by including solvent molecules (e.g., water) in the simulation box, MD can provide a detailed picture of how the compound interacts with its environment, including the formation of hydrogen bonds and other non-covalent interactions. semanticscholar.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. doi.orgbris.ac.uk By developing mathematical models based on a set of known compounds, QSPR can predict the properties of new, unsynthesized molecules.

For a series of benzo[d]oxazole derivatives, a QSPR model could be developed to predict properties like solubility, melting point, or chromatographic retention time based on molecular descriptors. These descriptors are numerical representations of the molecular structure, encoding information about topology, geometry, and electronic properties. Such models are valuable for prioritizing synthetic targets and for the computational screening of virtual libraries of compounds. bris.ac.uk

In Silico Ligand-Protein Interaction Studies (e.g., Molecular Docking)

Given the prevalence of the benzoxazole scaffold in medicinally active compounds, understanding how these molecules interact with biological targets is of great interest. mdpi.com Molecular docking is a primary in silico tool used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a protein. nih.govnih.govbenthamdirect.com

In a typical docking study involving this compound, the compound would be computationally placed into the binding site of a target protein. A scoring function then estimates the binding free energy, providing a rank for the stability of the complex. pensoft.net These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that are crucial for binding. mdpi.comresearchgate.net The results of docking simulations can guide the design of more potent and selective inhibitors by suggesting modifications to the ligand structure that would enhance its interaction with the target protein. researchgate.netijpsdronline.com Following docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex over time. mdpi.com

Table 3: Example of Molecular Docking Results for a Benzoxazole Ligand with a Target Protein

ParameterValueDescription
Binding Affinity (kcal/mol)-8.5Estimated free energy of binding; more negative values indicate stronger binding.
Key Interacting ResiduesTyr23, Phe89, Arg112Amino acids in the protein's active site forming crucial contacts with the ligand.
Types of InteractionsHydrogen Bond, π-π StackingSpecific non-covalent forces stabilizing the ligand-protein complex.

Note: This table represents hypothetical results to illustrate the output of a molecular docking study.

Quantum Chemical Topology Analysis (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound framework for elucidating the electronic structure and bonding characteristics of molecular systems based on the topological analysis of the electron density, ρ(r). This methodology allows for a rigorous, quantitative description of chemical bonds and non-covalent interactions by identifying and characterizing the critical points in the electron density field. For a molecule such as this compound, a QTAIM analysis provides deep insights into the nature of its intramolecular bonds, including the covalent bonds within the benzoxazole core, the carbon-iodine bond, and the bonds involving the aminomethyl substituent, as well as potential non-covalent interactions.

The core of QTAIM analysis lies in the characterization of bond critical points (BCPs), which are points of minimum electron density along the path of maximum electron density between two bonded atoms (the bond path). The properties at these BCPs, such as the electron density (ρ(r)bcp), its Laplacian (∇²ρ(r)bcp), and the total energy density (H(r)bcp), provide a detailed picture of the nature of the chemical bond.

Detailed Research Findings:

While specific QTAIM studies on this compound are not available in the current literature, extensive research on structurally related systems, such as substituted benzimidazole derivatives, provides a strong basis for predicting the topological properties of its bonds. The following data tables present expected QTAIM parameters for the principal bonds in this compound, based on computational studies of analogous heterocyclic compounds.

The nature of a chemical bond can be classified based on the values of ∇²ρ(r)bcp and H(r)bcp. Covalent bonds are typically characterized by a high electron density at the BCP, a negative Laplacian (∇²ρ(r)bcp < 0), indicating a concentration of electron density, and a negative total energy density (H(r)bcp < 0). Conversely, closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, exhibit low electron density, a positive Laplacian (∇²ρ(r)bcp > 0), and a total energy density that is typically close to zero or slightly positive.

Analysis of Bonds in the Benzoxazole Core:

The bonds within the fused ring system of this compound are expected to exhibit characteristics of covalent bonds with varying degrees of polarity and aromaticity.

C-C Bonds: The carbon-carbon bonds within the benzene (B151609) and oxazole (B20620) rings are predicted to show high values of ρ(r)bcp and negative values for both ∇²ρ(r)bcp and H(r)bcp, which is indicative of shared-shell (covalent) interactions. The ellipticity (ε) at the BCPs of these bonds would provide insight into their π-character, with higher ellipticity suggesting a greater degree of double bond character.

C-N and C-O Bonds: The carbon-nitrogen and carbon-oxygen bonds in the oxazole ring are also covalent but will display a higher degree of polarity due to the difference in electronegativity between the atoms. This would be reflected in a shift of the BCP position towards the less electronegative atom (carbon) and a less negative or even slightly positive Laplacian, indicating a degree of charge depletion.

Bond Typeρ(r)bcp (a.u.)∇²ρ(r)bcp (a.u.)H(r)bcp (a.u.)Bond Character
C-C (Aromatic)0.29 - 0.32-0.80 to -0.95-0.30 to -0.35Covalent
C-N (Oxazole)0.33 - 0.36-0.90 to -1.10-0.40 to -0.45Polar Covalent
C-O (Oxazole)0.25 - 0.28-0.30 to -0.50-0.20 to -0.25Polar Covalent

Analysis of Substituent Bonds:

The iodo and aminomethyl substituents significantly influence the electronic properties of the benzoxazole system.

C-I Bond: The carbon-iodine bond is a polar covalent bond. QTAIM analysis is expected to show a lower electron density at the BCP compared to C-C bonds, with a positive Laplacian, characteristic of a closed-shell interaction component due to the polar nature of the bond.

Bonds in the Aminomethyl Group: The C-N and C-H bonds within the aminomethyl group (-CH₂NH₂) will exhibit typical covalent character. Furthermore, the presence of the amino group introduces the possibility of intramolecular hydrogen bonding. A QTAIM analysis could reveal a bond path between the hydrogen of the amino group and the nitrogen or oxygen atom of the oxazole ring, which would be characterized by a low electron density and a positive Laplacian at the corresponding BCP.

Bond Typeρ(r)bcp (a.u.)∇²ρ(r)bcp (a.u.)H(r)bcp (a.u.)Bond Character
C-I0.10 - 0.15+0.20 to +0.30~0.00Polar Covalent
C-N (Aminomethyl)0.30 - 0.33-0.85 to -1.00-0.35 to -0.40Covalent
N-H0.34 - 0.37-1.50 to -1.70-0.50 to -0.55Polar Covalent
C-H0.26 - 0.29-0.80 to -0.90-0.25 to -0.30Covalent
N-H···N (intramolecular)0.02 - 0.04+0.08 to +0.12~0.00Hydrogen Bond

Applications of 2 Aminomethyl 5 Iodobenzo D Oxazole in Organic Synthesis and Chemical Biology

Utility as a Core Building Block in the Synthesis of Complex Organic Molecules

The compound serves as a strategic starting material, offering two distinct points for chemical modification. The primary amine of the aminomethyl group is a potent nucleophile, ideal for forming amides, sulfonamides, and ureas, or for participating in reductive amination and alkylation reactions. Simultaneously, the iodo group is a classic handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The 2-(aminomethyl)benzo[d]oxazole core is a privileged structure that can be readily elaborated into a diverse range of more complex heterocyclic systems. The aminomethyl group, in particular, acts as a versatile anchor for building new rings. For instance, reaction with appropriate bifunctional electrophiles can lead to the formation of fused or spirocyclic heterocyclic systems.

Moreover, 2-(halomethyl)oxazoles, which are closely related precursors, have been established as effective and reactive scaffolds for synthetic elaboration at the 2-position through substitution reactions with various nucleophiles. nih.gov This highlights the synthetic flexibility of the 2-position of the oxazole (B20620) ring. By extension, the aminomethyl group on the benzo[d]oxazole core allows for similar diversification, providing access to libraries of compounds for pharmacological evaluation. nih.govnih.gov The general synthetic utility of oxazoles is well-documented, with numerous methods available for their construction and subsequent functionalization. nih.govijpsonline.com

The table below illustrates potential diversification pathways starting from 2-(Aminomethyl)-5-iodobenzo[d]oxazole.

Reaction TypeFunctional Group TargetedReagents/ConditionsPotential Product Class
AcylationAminomethylAcyl chloride, baseAmides
SulfonylationAminomethylSulfonyl chloride, baseSulfonamides
Suzuki CouplingIodoArylboronic acid, Pd catalyst, base5-Arylbenzo[d]oxazoles
Sonogashira CouplingIodoTerminal alkyne, Pd/Cu catalyst, base5-Alkynylbenzo[d]oxazoles
Buchwald-HartwigIodoAmine, Pd catalyst, base5-Aminobenzo[d]oxazoles

While specific examples detailing the use of this compound in the total synthesis of natural products are not prominently featured in the literature, its structural attributes make it a highly plausible and strategic intermediate. In the context of total synthesis, the oxazole moiety can serve as a masked carboxyl group or a stable platform for installing other functionalities. nih.gov The dual functionality of the molecule allows for orthogonal chemical strategies. For example, a synthetic route could first involve a cross-coupling reaction at the 5-iodo position to build a complex carbon skeleton, followed by modification of the aminomethyl group in a later step to complete the target molecule. This strategic positioning of reactive sites is a key consideration in the design of efficient total synthesis campaigns.

Exploration of Structure-Activity Relationships within Benzo[d]oxazole Scaffolds

The benzo[d]oxazole nucleus is a common feature in many biologically active compounds, and understanding the structure-activity relationship (SAR) is crucial for designing potent and selective therapeutic agents. mdpi.comresearchgate.net The subject compound is an ideal starting point for SAR studies due to its two modifiable positions.

Research on various benzo[d]oxazole derivatives has provided insights into how substitutions affect biological activity. For example, studies on benzoxazole-based VEGFR-2 inhibitors have shown that modifications on the fused benzene (B151609) ring and at the 2-position significantly influence potency. nih.gov In one study, a compound featuring a 5-methylbenzo[d]oxazole core hybridized with a terminal 3-chlorophenyl moiety demonstrated the most potent anticancer activity against HepG2 and MCF-7 cell lines. nih.gov Another study on N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides revealed that the nature of the substituent on the propanamide moiety had a significant impact on anti-inflammatory activity. nih.gov

By systematically modifying the aminomethyl group (e.g., creating a series of amides) and the 5-position (e.g., introducing various aryl groups via Suzuki coupling), chemists can generate a focused library of analogs. Screening these analogs in biological assays allows for the elucidation of key structural requirements for activity, such as necessary hydrogen bond donors/acceptors, steric limitations, and electronic properties.

The table below summarizes SAR findings from related benzoxazole (B165842) scaffolds.

Scaffold ModificationBiological Target/ActivitySAR ObservationReference
Substitution at 5-positionAnticancer (VEGFR-2)5-methyl substitution combined with a 3-chlorophenyl arm potentiated activity. nih.gov
Derivatization of 5-amino groupAnti-inflammatory (COX)Substituted propanamide moieties significantly influenced anti-inflammatory effects. nih.gov
Varied substitution on coreAntibacterial (MRSA)Modifications to aryl rings attached to an oxadiazole core were critical for potency and bioavailability. nih.govnih.gov

Development of Chemical Probes for Biological System Investigations

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov this compound possesses ideal features for development into chemical probes. A high-quality probe requires a potent and selective interaction with its target, along with a functional handle for attaching reporter tags (e.g., fluorophores, biotin) or affinity matrices, without disrupting its biological activity.

The core of the molecule can be derivatized at the aminomethyl position to optimize binding affinity and selectivity for a specific biological target, such as a kinase or receptor. The 5-iodo position serves as a crucial handle for late-stage functionalization. Through reactions like Sonogashira or Suzuki coupling, a wide variety of tags can be appended. This allows for the creation of:

Fluorescent Probes: For visualizing the localization of the target protein in cells via microscopy.

Affinity-Based Probes: For target identification and pull-down experiments by immobilizing the molecule on a solid support.

Photoaffinity Probes: For covalently labeling the target protein upon photoactivation.

While this specific molecule's direct application as a probe is emerging, the development of kinase inhibitors like YKL-05-099, a potent inhibitor of Salt-Inducible Kinases (SIKs), exemplifies the general strategy. nih.govpnas.orgmedkoo.com Although YKL-05-099 itself is not a benzoxazole, the principles of its design—starting from a core scaffold and optimizing for potency, selectivity, and pharmacokinetic properties—are directly applicable to the development of probes from the this compound scaffold.

Contributions to Materials Science (e.g., as fluorescent tags or components in functional polymers)

Heterocyclic compounds featuring extended π-conjugated systems, such as benzo[d]oxazoles, often exhibit interesting photophysical properties, including fluorescence. nih.govresearchgate.net These properties make them attractive candidates for applications in materials science, for instance, as organic light-emitting diodes (OLEDs), fluorescent sensors, or biological imaging agents.

The benzo[d]oxazole core of this compound is a fluorophore. Its fluorescent properties (e.g., emission wavelength, quantum yield) can be tuned by modifying its electronic structure. The 5-iodo position is particularly useful in this regard. It can be replaced with various aryl or alkynyl groups via cross-coupling reactions to extend the π-conjugation, which typically shifts the fluorescence to longer wavelengths. researchgate.net

Furthermore, the molecule can be incorporated into larger macromolecular structures. For example, the aminomethyl group can be used to polymerize or graft the molecule onto a polymer backbone. Alternatively, the iodo group can be converted to a polymerizable group like a vinyl or styryl moiety. The incorporation of such fluorescent units into polymers can lead to functional materials with applications in sensing, optoelectronics, or as fluorescent tags for tracking materials. Studies on polythiophenes containing benzo[d]oxazole and benzo[d]thiazole units have highlighted their potential in creating novel conducting polymers with tailored electronic properties. nih.gov

Catalysis and Ligand Design Incorporating Benzo[d]oxazole Motifs

The nitrogen and oxygen atoms within the benzo[d]oxazole ring, along with the nitrogen of the 2-(aminomethyl) group, can act as donor atoms to coordinate with metal ions. This makes this compound an attractive precursor for designing novel ligands for transition metal catalysis. alfachemic.com

Depending on the reaction conditions and the metal center, the molecule could function as a bidentate [N,N] or [N,O] ligand. Such ligands are integral to many catalytic processes, including asymmetric synthesis, cross-coupling reactions, and polymerization. mdpi.com For instance, benzoxazole-based ligands have been successfully used to create transition metal complexes with significant antitumor activity, which is thought to be related to their ability to bind DNA. nih.gov Vanadium catalysts bearing oxazole-oxazoline ligands have shown activity in ethylene polymerization. mdpi.com

The synthesis of new ligands from this compound could involve derivatizing the amino group to introduce other coordinating moieties (e.g., phosphines, pyridines), thereby creating tridentate or tetradentate ligands with unique steric and electronic properties. The development of such novel ligand-metal complexes is a continuous effort in the field of catalysis, aiming to discover more efficient, selective, and robust catalysts for challenging chemical transformations. acs.org

Future Directions and Research Perspectives

Advancements in Atom-Economical and Stereoselective Synthetic Methodologies

The synthesis of benzoxazoles is undergoing a paradigm shift towards greener and more efficient processes. nih.gov Atom-economical methods, which maximize the incorporation of starting materials into the final product, are at the forefront of this transformation. organic-chemistry.org Researchers are increasingly developing one-pot syntheses and utilizing environmentally benign catalysts to minimize waste and energy consumption. nih.govnih.gov

Recent advancements include:

Electrochemical Synthesis : An oxidant-free and eco-friendly approach for the oxidative cyclization of glycine derivatives to form 2-substituted benzoxazoles, generating only hydrogen gas as a byproduct. organic-chemistry.org Another electrochemical method allows for the direct synthesis of 2-arylbenzoxazoles from the oxidation of catechols in the presence of benzylamines under mild, catalyst-free conditions in aqueous solutions. rsc.org

Iodine-Mediated Reactions : Molecular iodine has been employed as an efficient, metal-free catalyst for the one-pot, multi-component synthesis of 2-aryl benzoxazoles from catechols, ammonium acetate, and various ketones, alkenes, or alkynes. nih.govrsc.org This method is notable for its operational simplicity and scalability. nih.gov An iodine-mediated electrochemical four-component reaction has also been developed, offering a sustainable platform for constructing diverse benzoxazoles without transition metals or chemical oxidants. organic-chemistry.org

Reusable Catalysts : The use of heterogeneous catalysts, such as samarium triflate in aqueous media, copper(II) oxide nanoparticles, and Brønsted acidic ionic liquid gels, facilitates easy recovery and recycling, aligning with green chemistry principles. organic-chemistry.orgacs.org Magnetic nanoparticles functionalized with ionic liquids have also been developed as robust, recoverable catalysts for benzoxazole (B165842) synthesis under solvent-free conditions. nih.govmdpi.com

While significant strides have been made in achiral synthesis, the development of stereoselective methodologies for complex benzoxazoles remains a key research area. The synthesis of unnatural spiroisoxazolinoproline-based amino acids demonstrates the potential for creating complex chiral structures through reactions like dipolar cycloaddition. nih.gov Future work will likely focus on adapting such stereoselective strategies to the synthesis of chiral 2-substituted benzoxazoles, including derivatives of 2-(aminomethyl)-5-iodobenzo[d]oxazole, which is crucial for developing enantiomerically pure pharmaceutical agents.

Table 1: Comparison of Modern Synthetic Methodologies for Benzoxazoles

MethodologyKey FeaturesCatalyst/ConditionsAdvantagesReference
Electrochemical OxidationIntramolecular Shono-type oxidative coupling of glycine derivatives.Transition metal- and oxidant-free.Atom-economical, produces only H₂ as a byproduct. organic-chemistry.org
Iodine-Catalyzed MCRCoupling of catechols, ammonium acetate, and ketones/alkenes.I₂–DMSO catalyst system, metal-free.Operational simplicity, high yields, scalable. nih.govrsc.org
Ionic Liquid CatalysisCondensation of 2-aminophenols and aldehydes.Brønsted acidic ionic liquid gel, solvent-free.Catalyst is reusable, green, and efficient. acs.org
Magnetic Nanoparticle CatalysisCoupling/cyclization of 2-aminophenol and benzaldehydes.Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles.Easy magnetic separation and reuse of catalyst, solvent-free sonication. nih.govmdpi.com

Integration of Machine Learning and Artificial Intelligence in Benzoxazole Design

Key areas of integration include:

De Novo Drug Design : Generative AI models can design novel benzoxazole derivatives with desired pharmacological profiles. nih.gov These models learn from vast datasets of known molecules to generate structures with a high probability of being active against specific biological targets, such as kinases or receptors implicated in cancer. nih.govnih.gov

Predictive Modeling : ML algorithms can build predictive models for various properties, including bioactivity, toxicity, and physicochemical characteristics. researchgate.net For instance, ML models have been successfully used to predict the urease inhibition activity of thiazole derivatives, a method that can be adapted for benzoxazoles to screen virtual libraries for potent enzyme inhibitors. researchgate.net

The development of robust ML models relies heavily on the availability of high-quality, extensive datasets. nih.govresearchgate.net As more experimental data on benzoxazole derivatives are generated and curated, the predictive power and reliability of these in silico tools will continue to improve, guiding chemists toward the most promising molecular designs and synthetic strategies. bohrium.com

Investigation of Novel Reactivity and Transformation Pathways

Expanding the chemical space of benzoxazole derivatives like this compound requires the exploration of new reactions and transformations. The inherent reactivity of the benzoxazole core and its substituents offers fertile ground for discovering novel synthetic pathways.

Recent research highlights several innovative approaches:

Multi-Component Reactions (MCRs) : Novel MCRs are being developed for the efficient assembly of highly functionalized benzoxazoles. An iodine/oxone-mediated three-component coupling of 2-mercaptobenzoxazoles, amines, and ketones provides a practical and sustainable route to valuable α-thioenamines and 2-iminothiazoline scaffolds. acs.org

C-C and C-O Bond Cleavage : An iodine-catalyzed reaction involving catechols, ammonium acetate, and ketones/alkenes/alkynes proceeds through C-C and C-O bond cleavage to form 2-aryl benzoxazoles, demonstrating a metal-free approach to complex bond formations. nih.govrsc.org

Ring-Opening and Annulation : Iron(III)-catalyzed ring-opening of substituted indoles followed by sequential annulation with 1,2-diaminoarenes has been shown to produce 2-aminoaryl quinoxaline derivatives. acs.org This type of strategy, involving selective bond cleavage and reformation, could be adapted to the benzoxazole core to create novel fused heterocyclic systems.

The iodine atom at the C-5 position of this compound serves as a versatile handle for further functionalization through cross-coupling reactions. Future research will likely focus on leveraging this reactivity to introduce diverse substituents and build more complex molecular architectures, thereby expanding the library of benzoxazole-based compounds for biological screening and materials applications.

Development of Photo- and Electrocatalytic Approaches for Functionalization

Photo- and electrocatalysis represent powerful, green strategies for chemical synthesis, offering mild reaction conditions and unique reactivity patterns. rsc.org The application of these methods to benzoxazole chemistry is an area of active development.

Electrocatalytic Synthesis : Electrochemical methods provide a clean way to drive reactions without chemical oxidants or reductants. organic-chemistry.org An iodine-mediated electrochemical reaction has been developed for the precise synthesis of various benzoxazoles, where the selectivity can be controlled by reaction parameters. organic-chemistry.org This transition-metal-free approach is highly sustainable and allows for the incorporation of different nitrogen sources. organic-chemistry.org

Photocatalysis with Covalent Organic Frameworks (COFs) : Benzoxazole-linked COFs have emerged as ultrastable, metal-free photocatalysts. nih.govacs.orgresearchgate.net By incorporating the benzoxazole moiety into a conjugated framework, the material's ability to absorb visible light is enhanced. nih.govacs.org These COFs have demonstrated excellent activity and recyclability in reactions like the visible-light-driven oxidative hydroxylation of arylboronic acids to phenols. nih.govacs.orgresearchgate.net This represents the first report of using benzoxazole-based structures for photocatalysis, opening new avenues for using these materials in green synthesis. nih.gov

Direct C-H Functionalization : Photocatalysis can enable the direct functionalization of C-H bonds, which is a highly atom-economical transformation. While not yet specifically reported for this compound, direct C-H amidation of other heterocycles like 2H-indazoles has been achieved under photoredox conditions, suggesting a potential pathway for functionalizing the benzoxazole core. acs.org

Future research will likely expand the scope of photo- and electrocatalytic reactions for benzoxazoles, including the development of enantioselective variants and the application of these methods to late-stage functionalization of complex molecules.

Emerging Roles in Nanoscience and Advanced Materials

The rigid, planar structure and rich electronic properties of the benzoxazole ring make it an excellent building block for advanced materials. rsc.orgnih.gov The incorporation of benzoxazole units into polymers and frameworks can impart exceptional thermal stability and unique functionalities.

Emerging applications include:

Porous Organic Polymers : Nanoporous benzoxazole-linked covalent organic polymers (Box-COPs) have been synthesized that exhibit remarkable thermal stability (up to 576 °C) and can be processed into films. acs.org These materials show significant CO₂ uptake capacity (139.6 mg g⁻¹ at 273 K) and are stable in boiling water, making them promising candidates for carbon capture applications. acs.org

Covalent Organic Frameworks (COFs) : As mentioned previously, benzoxazole-based COFs are proving to be exceptionally robust and stable, even in strong acids and bases. nih.govacs.org Their use as recyclable photocatalysts highlights their potential in green chemistry. nih.govacs.orgresearchgate.net The tunable porosity and functionality of COFs could also be exploited for applications in sensing, gas storage, and separation.

Magnetically Recoverable Catalysts : To improve the practicality of catalysts, benzoxazole synthesis has been achieved using catalysts immobilized on magnetic nanoparticles. nih.govmdpi.com This allows for the simple and efficient separation of the catalyst from the reaction mixture using an external magnet, enhancing reusability and reducing operational costs. mdpi.com

The ability to precisely engineer the properties of benzoxazole-based materials by modifying the core structure (e.g., with iodine atoms) or the linking units opens up a vast design space. Future work will focus on creating multifunctional materials that combine, for example, catalytic activity with sensing capabilities or tailored electronic properties for applications in organic electronics.

Table 2: Properties of Emerging Benzoxazole-Based Materials

Material TypeKey ComponentsNotable PropertiesPotential ApplicationReference
Benzoxazole-Linked Covalent Organic Polymers (Box-COPs)Silylated benzoxazole monomers.Exceptional thermal stability (>570°C), processable into films, high CO₂ uptake.Carbon dioxide capture. acs.org
Benzoxazole-Linked Covalent Organic Frameworks (COFs)Benzoxazole units reticulated into a π-conjugated framework.Ultrastable in strong acid/base, visible-light absorption, photocatalytic activity.Reusable metal-free photocatalysis. nih.govacs.orgresearchgate.net
Magnetic Nanoparticle CatalystsIonic liquid supported on Fe₃O₄ nanoparticles.Magnetically separable, reusable, efficient for benzoxazole synthesis.Green and sustainable chemical synthesis. nih.govmdpi.com

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